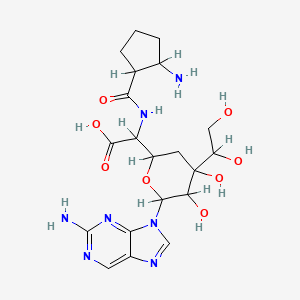
Amipurimycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amipurimycin is a natural product found in Streptomyces novoguineensis with data available.
Applications De Recherche Scientifique
Biosynthetic Pathway and Genetic Insights
The biosynthesis of amipurimycin involves complex gene clusters identified through comparative genomics. The genes responsible for its production have been characterized, revealing that they encode enzymes typical of polyketide biosynthesis rather than traditional nucleoside synthesis pathways. The this compound gene cluster (amc) was isolated and expressed heterologously in Streptomyces albus, resulting in increased production levels of this compound .
Key Enzymes in Biosynthesis
- ATP-grasp ligases : These enzymes, such as Amc18, play a crucial role in attaching amino acids to the core structure of this compound.
- Polyketide synthases : The presence of these enzymes suggests that the core saccharides in this compound are partially derived from polyketide pathways .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties, particularly against fungal and bacterial pathogens. Its effectiveness has been evaluated through minimum inhibitory concentration (MIC) studies.
Antimicrobial Efficacy
- Against Pyricularia oryzae : this compound has shown an MIC of 5 µg/mL, indicating potent activity against rice blast disease .
- Broad-spectrum activity : Preliminary studies suggest effectiveness against various Gram-positive bacteria, with further exploration needed for Gram-negative pathogens .
Therapeutic Potential
The unique structure and activity profile of this compound position it as a candidate for therapeutic applications. Its ability to inhibit specific pathogens could be harnessed in developing new antibiotics or antifungal agents.
Case Studies and Research Findings
- A recent study highlighted the total synthesis of this compound, which could facilitate further research into its biological activities and potential modifications for enhanced efficacy .
- Investigations into the structure-activity relationship (SAR) are ongoing to optimize its pharmacological properties and reduce toxicity while maintaining effectiveness against target pathogens.
Comparative Data Table
The following table summarizes key findings related to this compound's biosynthetic pathway and antimicrobial activity:
| Parameter | This compound |
|---|---|
| Source Organism | Streptomyces novoguineensis |
| Biosynthetic Gene Cluster | amc |
| Key Enzymes | ATP-grasp ligases, polyketide synthases |
| MIC Against P. oryzae | 5 µg/mL |
| Potential Applications | Antifungal and antibacterial therapies |
Propriétés
Numéro CAS |
61991-08-0 |
|---|---|
Formule moléculaire |
C20H29N7O8 |
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
2-[(2-aminocyclopentanecarbonyl)amino]-2-[6-(2-aminopurin-9-yl)-4-(1,2-dihydroxyethyl)-4,5-dihydroxyoxan-2-yl]acetic acid |
InChI |
InChI=1S/C20H29N7O8/c21-9-3-1-2-8(9)16(31)25-13(18(32)33)11-4-20(34,12(29)6-28)14(30)17(35-11)27-7-24-10-5-23-19(22)26-15(10)27/h5,7-9,11-14,17,28-30,34H,1-4,6,21H2,(H,25,31)(H,32,33)(H2,22,23,26) |
Clé InChI |
BHAUQSKSOITMND-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O |
SMILES canonique |
C1CC(C(C1)N)C(=O)NC(C2CC(C(C(O2)N3C=NC4=CN=C(N=C43)N)O)(C(CO)O)O)C(=O)O |
Synonymes |
amipurimycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















